Benzoic acid, 4-(2-propynylamino)-
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Overview
Description
Benzoic acid, 4-(2-propynylamino)- is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a benzoic acid core with a 4-(2-propynylamino) substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(2-propynylamino)- can be achieved through several synthetic routes. One common method involves the aromatic substitution of 2,2,2,4′-tetrafluoroacetophenone with amines, followed by a haloform reaction to yield the desired benzoic acid derivative . Another approach includes the nitration of benzoic acid, followed by reduction and subsequent substitution reactions .
Industrial Production Methods
Industrial production methods for benzoic acid, 4-(2-propynylamino)- typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ advanced catalytic processes and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-(2-propynylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetone to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.
Scientific Research Applications
Benzoic acid, 4-(2-propynylamino)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of benzoic acid, 4-(2-propynylamino)- involves its interaction with specific molecular targets and pathways. The compound is metabolized in the liver, where it is conjugated to glycine and excreted as hippuric acid . This process involves enzymes such as butyrate-CoA ligase and glycine N-acyltransferase .
Comparison with Similar Compounds
Benzoic acid, 4-(2-propynylamino)- can be compared with other similar compounds, such as:
Benzoic acid: The simplest aromatic carboxylic acid, used widely as a food preservative.
Para-aminobenzoic acid (PABA): Known for its use in the synthesis of folate and its potential therapeutic applications.
Hydroxybenzoic acids: Compounds with hydroxyl groups on the benzene ring, known for their antioxidant properties.
The uniqueness of benzoic acid, 4-(2-propynylamino)- lies in its specific substituent, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
107174-54-9 |
---|---|
Molecular Formula |
C10H9NO2 |
Molecular Weight |
175.18 g/mol |
IUPAC Name |
4-(prop-2-ynylamino)benzoic acid |
InChI |
InChI=1S/C10H9NO2/c1-2-7-11-9-5-3-8(4-6-9)10(12)13/h1,3-6,11H,7H2,(H,12,13) |
InChI Key |
DNZMVBPBFGNSLG-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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